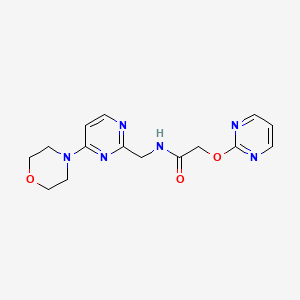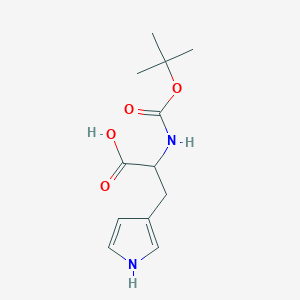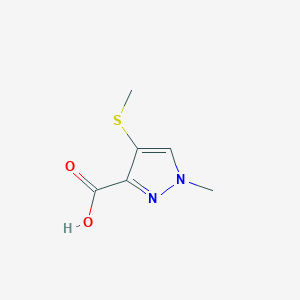
5-nitro-2-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime is a chemical compound with the molecular formula C12H15N3O3 . It is a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of 5-nitro-2-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime is represented by the molecular formula C12H15N3O3 . Unfortunately, a detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-nitro-2-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime include its molecular formula (C12H15N3O3) and molecular weight (249.27 g/mol) . Detailed information about its melting point, boiling point, and density was not found in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Applications
Organic Synthesis : In the realm of organic synthesis, compounds with similar structures are often used as intermediates for preparing various useful materials. For instance, 5,5′-Methylene-bis(benzotriazole) is a useful molecule in the preparation of metal passivators and light-sensitive materials. The study by Gu et al. (2009) discusses a practical method for the preparation of 5,5′-methylenebis(benzotriazole) which underscores the importance of similar compounds in synthetic chemistry (Gu et al., 2009).
Corrosion Inhibition : Quinoline and its derivatives, with structural similarities to nitro and pyrrolidine functional groups, are widely used as anticorrosive materials. The presence of polar substituents such as nitro (–NO2) enables these compounds to form stable chelating complexes with surface metallic atoms, indicating potential applications in corrosion inhibition (Verma et al., 2020) (Verma, Quraishi & Ebenso, 2020).
Medicinal and Pharmacological Research
Drug Discovery and Biological Activity : The pyrrolidine ring, a part of the compound , is commonly used in medicinal chemistry to derive compounds for treating human diseases. The review by Petri et al. (2021) highlights the versatility of the pyrrolidine scaffold in drug discovery, emphasizing its role in enhancing pharmacophore space exploration and contributing to the stereochemistry of molecules (Petri et al., 2021).
Nitroimidazole Heterocycles in Medicinal Chemistry : Nitroimidazoles, bearing structural similarity to nitro groups in the compound , are actively researched in medicinal chemistry. They serve as drugs with applications in treating cancers, microbial infections, and parasites. The comprehensive review by Li et al. (2018) underscores the significance of nitroimidazole heterocycles in developing drugs with a wide variety of applications (Li et al., 2018).
Environmental and Analytical Chemistry
Environmental Agents and Neurodegeneration : The study of environmental agents and their effects on the developing brain is crucial. Certain compounds with nitro functionalities have been implicated in such research. Olney et al. (2000) discuss the role of environmental agents, including those with nitro groups, in triggering massive apoptotic neurodegeneration, indicating the relevance of such structures in environmental health research (Olney et al., 2000).
N2O Emission from Aquaculture : Understanding the emission of greenhouse gases like N2O from various sources, including aquaculture, is vital for environmental monitoring and management. Hu et al. (2012) provide a comprehensive review of N2O production in aquaculture systems, shedding light on the microbial pathways and the potential role of nitrogen-containing compounds in such processes (Hu et al., 2012).
Propriétés
IUPAC Name |
(Z)-N-methoxy-1-(5-nitro-2-pyrrolidin-1-ylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-18-13-9-10-8-11(15(16)17)4-5-12(10)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLRCPSXMPPQIV-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(allylthio)phenyl]-2-chloroacetamide](/img/structure/B2562297.png)
![N-(benzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2562299.png)

![ethyl 2-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2562302.png)



![3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B2562307.png)
![2-Chloro-N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]propanamide](/img/structure/B2562311.png)
![2-chloro-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2562312.png)


![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2562316.png)
